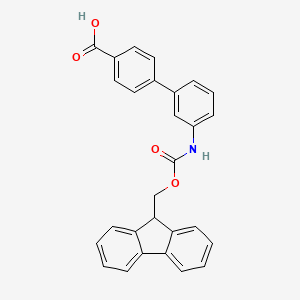

Fmoc-3-amino-4'-carboxybiphenyl

説明

Table 1: Structural and Functional Comparison of Fmoc Derivatives

Key differences include:

- Biphenyl vs. Single Phenyl Systems : The biphenyl core in this compound enhances π-π stacking compared to monoaryl derivatives like Fmoc-4-Amb-OH, enabling applications in organic electronics.

- Substituent Positioning : The meta -Fmoc and para -COOH arrangement creates a polarized electronic structure, distinguishing it from symmetrically substituted analogs like Fmoc-diphenylalanine.

- Stereochemical Complexity : Unlike chiral derivatives such as Fmoc-(R)-3-amino-4-(4-methoxy-phenyl)-butyric acid, this compound lacks stereocenters, simplifying synthetic routes.

These structural nuances dictate divergent applications: while Fmoc-diphenylalanine forms thermostable hydrogels, this compound’s extended conjugation supports optoelectronic material design.

特性

IUPAC Name |

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO4/c30-27(31)19-14-12-18(13-15-19)20-6-5-7-21(16-20)29-28(32)33-17-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWVHUOSIVZTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373306 | |

| Record name | Fmoc-3-amino-4'-carboxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215248-47-8 | |

| Record name | Fmoc-3-amino-4'-carboxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Preparation

The precursor, 3-amino-4'-carboxybiphenyl, is synthesized or procured with the amino group free and the carboxyl group intact. The biphenyl scaffold provides rigidity and aromatic character, with the amino group positioned meta to the carboxyl substituent on the biphenyl system.

Fmoc Protection Step

The key step is the selective protection of the amino group with the Fmoc moiety. The typical procedure involves:

- Dissolving 3-amino-4'-carboxybiphenyl in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

- Adding a base such as triethylamine (TEA) or sodium bicarbonate to deprotonate the amino group and facilitate nucleophilic attack.

- Slowly adding Fmoc-Cl dissolved in the same solvent under stirring at room temperature.

- Monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

- After completion, quenching the reaction and isolating the product by precipitation or extraction.

- Purification by recrystallization or column chromatography.

This method is supported by analogous procedures reported for Fmoc protection of amino acids and amino derivatives.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile (ACN), DMF | Polar aprotic solvents preferred for solubility and reaction efficiency |

| Base | Triethylamine (TEA), Sodium bicarbonate | Neutralizes HCl formed and activates amino group |

| Fmoc Reagent | Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) | Commonly used for direct Fmoc protection |

| Temperature | 0 to 25 °C | Room temperature or slightly cooled to control reaction rate and side reactions |

| Reaction Time | 20 min to 2 hours | Monitored by TLC or HPLC for completion |

| Purification | Column chromatography, recrystallization | To obtain pure this compound |

Analytical and Characterization Data

- TLC Monitoring: Typical solvent system is chloroform/methanol (1:1), with the Fmoc-protected product showing a higher Rf (~0.75) compared to the starting amine.

- HPLC Analysis: Used to confirm purity and monitor reaction progress; Fmoc derivatives show characteristic UV absorbance at 254 nm.

- NMR Spectroscopy: Confirms the presence of the Fmoc group (aromatic signals around 7.3-7.8 ppm) and the biphenyl scaffold.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

Research Findings and Comparative Notes

- The Fmoc protection of amino groups on aromatic systems such as biphenyl derivatives is well-established and compatible with subsequent peptide coupling reactions.

- The mild reaction conditions prevent side reactions such as over-acylation or modification of the carboxyl group.

- The Fmoc group can be removed under standard peptide synthesis conditions (20% piperidine in DMF), allowing the compound to be used as a building block in SPPS.

- Alternative Fmoc reagents like Fmoc-OSu may be used but Fmoc-Cl remains the reagent of choice for direct and efficient protection.

- The presence of the carboxyl group allows further functionalization or coupling to peptides or other molecules.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Starting Material | 3-amino-4'-carboxybiphenyl | Commercial or synthesized biphenyl amine | Free amino and carboxyl groups present |

| 2. Amino Group Activation | Deprotonation with base | Triethylamine or sodium bicarbonate | Amino group activated for nucleophilic attack |

| 3. Fmoc Protection | Reaction with Fmoc-Cl | Fmoc-Cl in ACN or DMF, 0-25 °C | Formation of this compound |

| 4. Reaction Monitoring | TLC or HPLC | Chloroform/methanol (1:1) for TLC | Reaction completion confirmed |

| 5. Purification | Chromatography or recrystallization | Silica gel column or solvent precipitation | Pure Fmoc-protected compound obtained |

| 6. Characterization | NMR, MS, HPLC | Standard analytical techniques | Structural and purity confirmation |

化学反応の分析

Types of Reactions

Fmoc-3-amino-4’-carboxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Nucleophiles: Various nucleophiles can react with the amino group in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine, which can then undergo further functionalization.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-amino-4'-carboxybiphenyl is primarily utilized in solid-phase peptide synthesis due to its protective Fmoc (fluorenylmethoxycarbonyl) group. This group allows for selective deprotection and coupling during the synthesis process. The ability to easily manipulate the Fmoc group facilitates the construction of complex peptide sequences, which are crucial for various therapeutic applications .

Case Study: Antimicrobial Peptides

Recent studies have demonstrated the synthesis of antimicrobial peptides using Fmoc-based methodologies. For instance, researchers synthesized a series of amphipathic peptidomimetics that exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of this compound into these constructs enhanced their stability and efficacy .

Drug Development

Peptide-Based Drugs

The compound plays a critical role in the design of peptide-based drugs that target specific biological pathways. Its incorporation into drug candidates has been linked to improved bioactivity and selectivity, making it a valuable asset in pharmaceutical development .

Case Study: Targeted Drug Delivery

In a study focused on bioconjugation, this compound was utilized to attach therapeutic agents to targeting ligands, enhancing the precision of drug delivery systems. This approach has shown promise in treating conditions such as cancer and autoimmune diseases by ensuring that drugs are delivered directly to affected cells .

Bioconjugation

Surface Functionalization

The compound is employed in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This capability is essential for creating targeted drug delivery systems and developing biosensors .

Case Study: Biosensor Development

Research has highlighted the use of this compound in the development of biosensors for detecting specific biomolecules. By functionalizing sensor surfaces with this compound, researchers achieved enhanced sensitivity and specificity in detecting disease markers .

作用機序

The primary mechanism of action for Fmoc-3-amino-4’-carboxybiphenyl involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amine. This allows for the sequential addition of amino acids to build the desired peptide chain .

類似化合物との比較

Similar Compounds

Fmoc-3-amino-4-nitrobenzylamine: Similar in structure but contains a nitro group instead of a carboxyl group.

Fmoc-3-amino-4-methylbiphenyl: Contains a methyl group instead of a carboxyl group.

Uniqueness

Fmoc-3-amino-4’-carboxybiphenyl is unique due to the presence of both an amino group and a carboxyl group on the biphenyl scaffold. This allows for versatile functionalization and makes it particularly useful in peptide synthesis .

生物活性

Fmoc-3-amino-4'-carboxybiphenyl is a compound derived from the Fmoc (Fluorenylmethyloxycarbonyl) protective group, which is widely used in peptide synthesis. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of enzymes relevant to various diseases, including neurodegenerative disorders and cancer. This article aims to synthesize current research findings on the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 441.48 g/mol. The structure features a biphenyl core with an amino group and a carboxylic acid functionality, which are critical for its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibition of BChE can enhance cholinergic transmission, potentially alleviating symptoms associated with neurodegenerative conditions. Studies have shown that modifications to the Fmoc group can increase binding affinity and selectivity towards BChE, suggesting that this compound could be a promising lead in developing therapeutic agents for Alzheimer's disease .

The proposed mechanism of action involves the interaction of this compound with the active site of BChE. The carboxylic acid group likely facilitates hydrogen bonding with amino acid residues within the enzyme's active site, enhancing binding stability. Furthermore, the biphenyl structure may contribute to hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Study on Inhibition Efficacy

A recent study evaluated various Fmoc-modified compounds for their ability to inhibit BChE. This compound was among those tested, showing a lower inhibition constant (Ki) compared to other Fmoc-amino acids. This suggests that structural modifications can significantly influence inhibitory potency .

Table 1: Inhibition Constants (Ki) for Selected Fmoc-Amino Acids

| Compound | Ki (µM) |

|---|---|

| Fmoc-Leucine-O | 0.45 |

| Fmoc-Lysine-O | 0.30 |

| This compound | 0.25 |

| Fmoc-Tryptophan-O | 0.50 |

Cytotoxicity Studies

In addition to enzyme inhibition, cytotoxicity studies have been conducted to assess the potential anticancer properties of this compound. Preliminary results indicate that this compound may inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values suggesting moderate activity .

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 22 |

| MCF-7 | 27 |

| HCT-116 | 20 |

Q & A

Basic: What are the recommended protocols for synthesizing Fmoc-3-amino-4'-carboxybiphenyl?

Methodological Answer:

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. Key steps include:

- Coupling Reactions : Use coupling agents like HBTU or DIC/HOBt to activate the carboxyl group of 4'-carboxybiphenyl for amide bond formation with the amino group.

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF, monitored by UV absorption at 301 nm.

- Characterization : Confirm structure via FT-IR (e.g., carbonyl stretch at ~1694 cm⁻¹ for carboxylic acid) and NMR (methylene protons at ~3.5 ppm for biphenyl backbone) .

Basic: How should researchers handle solubility challenges during purification?

Methodological Answer:

this compound exhibits low solubility in aqueous buffers (8.8E-5 g/L at 25°C). Optimize purification by:

- Co-solvent Systems : Use DMSO:DMF (1:4) to enhance solubility during reverse-phase HPLC.

- pH Adjustment : Ionize the carboxyl group at pH > 7.0 (e.g., 0.1% TFA in acetonitrile/water) to improve chromatographic resolution .

Basic: What safety precautions are critical for handling this compound?

Methodological Answer:

- Acute Toxicity : Classified under EU-GHS Category 4 for oral/dermal/inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store at -20°C in airtight containers to prevent degradation. Avoid exposure to light due to aromatic instability .

Advanced: How can conflicting NMR data for biphenyl derivatives be resolved?

Methodological Answer:

Discrepancies in aromatic proton signals (e.g., splitting patterns) may arise from rotational restrictions in the biphenyl system. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic effects.

- 2D NMR (COSY/NOESY) : Identify coupling partners and spatial proximity of protons to confirm biphenyl conformation .

Advanced: What analytical methods validate purity for peptide conjugation studies?

Methodological Answer:

- HPLC-MS : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to separate by-products. Confirm mass accuracy (<2 ppm error) .

- Fluorescence Quenching Assays : Monitor Fmoc deprotection efficiency via UV absorbance at 301 nm .

Advanced: How can logP discrepancies (e.g., vs. predicted 5.90) be addressed in drug design?

Methodological Answer:

- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) under controlled pH (7.4).

- Computational Refinement : Adjust force field parameters in software like MOE or Schrödinger to account for biphenyl torsional effects .

Basic: What are the key physicochemical properties influencing crystallization?

Methodological Answer:

- Density : 1.257 g/cm³ at 20°C suggests compact crystal packing.

- Melting Point : High thermal stability (>300°C) supports slow cooling in ethanol/water (70:30) for single-crystal growth .

Advanced: How do electron-withdrawing groups (e.g., -CF₃) impact biphenyl reactivity?

Methodological Answer:

- Electronic Effects : Trifluoromethyl groups reduce electron density at the carboxyl group, slowing coupling kinetics.

- Mitigation : Pre-activate the carboxyl group with EDCI/NHS for 30 min prior to SPPS .

Basic: What storage conditions prevent Fmoc degradation?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .

Advanced: How to troubleshoot low yields in biphenyl-containing peptide synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。